2-Methoxy-5-methyl-4-(methylthio)phenol
Description
2-Methoxy-5-methyl-4-(methylthio)phenol is a substituted phenol derivative featuring methoxy (-OCH₃), methyl (-CH₃), and methylthio (-SCH₃) groups at the 2-, 5-, and 4-positions of the aromatic ring, respectively. For instance, 4-(methylthio)phenol (CAS 1073-72-9) and 2-methoxy-5-methylphenol (CAS 1195-09-1) are structurally related, differing in substituent positions . Substituted phenols are often synthesized via electrophilic aromatic substitution or cyclization reactions, as seen in the synthesis of iodothiophenyl methoxyphenol derivatives through iodocyclization .
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methoxy-5-methyl-4-methylsulfanylphenol |
InChI |
InChI=1S/C9H12O2S/c1-6-4-7(10)8(11-2)5-9(6)12-3/h4-5,10H,1-3H3 |
InChI Key |
KTZTVAYKWCVHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Positional Effects: The placement of -SCH₃ significantly impacts chemical reactivity. For example, 4-(methylthio)phenol is utilized in flavoring due to its sulfur-containing aroma, whereas 2-(methylthio)phenol is flagged for hazardous properties .
- Steric and Electronic Effects: The combination of electron-donating (-OCH₃, -CH₃) and weakly electron-withdrawing (-SCH₃) groups may enhance stability in 2-methoxy-5-methyl-4-(methylthio)phenol compared to analogs with fewer substituents.
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